molecular formula C8H7N3O3 B11783678 2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B11783678
M. Wt: 193.16 g/mol
InChI Key: YHNFZCIXBDBUKC-UHFFFAOYSA-N
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Description

2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives undergo carbonylation catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These carboxylates are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazolopyrazine derivatives.

Scientific Research Applications

2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the catalytic activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetic acid

InChI

InChI=1S/C8H7N3O3/c12-7(13)5-10-3-4-11-6(8(10)14)1-2-9-11/h1-4H,5H2,(H,12,13)

InChI Key

YHNFZCIXBDBUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CC(=O)O

Origin of Product

United States

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